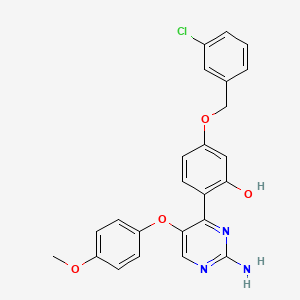

![molecular formula C19H25N5O3 B2513109 8-(4-ethoxyphenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-13-3](/img/structure/B2513109.png)

8-(4-ethoxyphenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

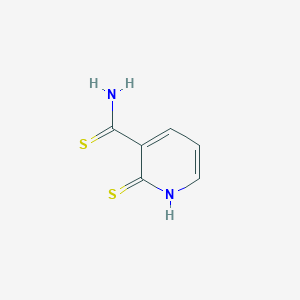

The compound “8-(4-ethoxyphenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a derivative of 1,2,4-triazine . Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported to involve the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate . A 1,2,4-triazine-based azidoxime was formed via the substitution of a chloroxime with sodium azide in ethanol . This compound was characterized via single-crystal X-ray diffraction .Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . A series of 1,2,4-triazine derivatives was synthesized through the conventional one-pot method by reacting with 2-phenylacetaldehyde .Applications De Recherche Scientifique

Photoprotective Agents in Sunscreens

This compound exhibits UV-absorbing properties, making it a potential candidate for use in sunscreens. Its ability to absorb UV radiation helps protect the skin from harmful effects, such as sunburn and premature aging. Researchers can explore its efficacy, photostability, and compatibility with other sunscreen ingredients .

Photochromic Materials

Photochromic compounds change color upon exposure to light. Investigating whether this compound displays photochromism could lead to applications in smart materials, optical devices, or even eyewear lenses. Further studies are needed to assess its reversible color-changing behavior .

Mécanisme D'action

While the specific mechanism of action for “8-(4-ethoxyphenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is not mentioned in the search results, 1,2,4-triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .

Orientations Futures

Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . This suggests that “8-(4-ethoxyphenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” and similar compounds could have potential applications in the development of new anticancer drugs .

Propriétés

IUPAC Name |

8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c1-4-27-15-7-5-14(6-8-15)23-11-12-24-18(26)16(21-22-19(23)24)17(25)20-10-9-13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMTYQOYVHFBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-ethoxyphenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate](/img/structure/B2513027.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B2513031.png)

![7-(cyclopropylmethoxy)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2513032.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2513037.png)

![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate](/img/structure/B2513039.png)

![2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2513041.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-5-(dimethylamino)-1,4-pentadien-3-one](/img/structure/B2513043.png)